4-(2,5-Dihydroxyphenyl)benzoic acid

Descripción

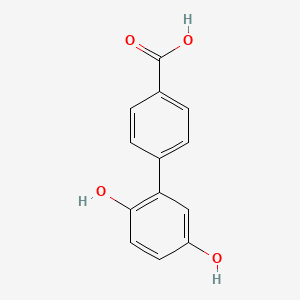

4-(2,5-Dihydroxyphenyl)benzoic acid is a phenolic acid derivative featuring a benzoic acid core substituted with a 2,5-dihydroxyphenyl group. Phenolic acids, including dihydroxybenzoic acids, are recognized for their diverse bioactivities, such as antiviral, cardioprotective, and antioxidant properties . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological activities.

Propiedades

Número CAS |

31256-22-1 |

|---|---|

Fórmula molecular |

C13H10O4 |

Peso molecular |

230.22 g/mol |

Nombre IUPAC |

4-(2,5-dihydroxyphenyl)benzoic acid |

InChI |

InChI=1S/C13H10O4/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7,14-15H,(H,16,17) |

Clave InChI |

VSEKSHQBGNBUAW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O |

SMILES canónico |

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position and Functional Group Variations

- 4-(2,5-Dihydroxyphenyl)benzoic Acid : Contains a benzoic acid moiety linked to a 2,5-dihydroxyphenyl group. The ortho and para hydroxyl positions on the phenyl ring may enhance hydrogen-bonding capacity and metal chelation.

- 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) : Hydroxyl groups at the 3,4-positions on the benzoic acid core. This configuration is associated with antioxidant and anti-inflammatory effects .

- 3,5-Dihydroxybenzoic Acid : Symmetrical hydroxyl substitution at 3,5-positions, linked to cardioprotective properties in epidemiological studies .

- Methyl 2,5-Dihydroxybenzeneacetate : An ester derivative with a 2,5-dihydroxyphenyl group attached to an acetate methyl ester. This modification enhances lipophilicity and anti-HIV activity (EC50 = 9.80–11.70 μM) .

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Solubility : The presence of hydroxyl groups increases water solubility, while esterification (e.g., methyl esters) enhances lipid solubility. For example, 4-hydroxybenzoic acid is water-soluble but less bioactive than its ester derivatives .

- Crystallinity : 4-(2,5-dihexyloxyphenyl)benzoic acid forms dimers via O–H⋯O hydrogen bonds in its crystal lattice, a feature likely shared with this compound .

Anti-HIV Activity

- Ester Derivatives : Methyl 2,5-dihydroxybenzeneacetate (EC50 = 9.80 μM) and ethyl 2,5-dihydroxyphenyl acetate (EC50 = 9.93 μM) exhibit potent inhibition of HIV-1 replication, attributed to their ability to disrupt viral entry or replication machinery .

- Carboxylic Acid vs. Ester : The ester group in these derivatives improves cell membrane permeability compared to the parent carboxylic acid, enhancing bioavailability .

Cardioprotective Effects

- 3,5-Dihydroxybenzoic Acid: Associated with reduced atherosclerotic risk in low (poly)phenol intake groups, likely due to anti-inflammatory pathways .

- 3,4-Dihydroxybenzoic Acid : Demonstrates antioxidant activity by scavenging free radicals, contributing to cardiovascular health .

Data Tables

Table 2: Anti-HIV Activity of 2,5-Dihydroxyphenyl Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Methyl 2,5-dihydroxybenzeneacetate | 11.70 | >200 | >17.09 |

| Ethyl 2,5-dihydroxyphenyl acetate | 9.93 | >200 | >20.14 |

| Butyl 2,5-dihydroxyphenyl acetate | 9.80 | >200 | >20.40 |

Source :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.